molecular formula C25H47NO3S B12652272 Z-9-Octadecenyl N-acetyl-DL-methionate CAS No. 71463-45-1

Z-9-Octadecenyl N-acetyl-DL-methionate

Cat. No.: B12652272
CAS No.: 71463-45-1
M. Wt: 441.7 g/mol
InChI Key: MSUIDJYDPJQWJZ-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-9-Octadecenyl N-acetyl-DL-methionate: is a chemical compound with the molecular formula C25H47NO3S and a molar mass of 441.71058 g/mol . It is known for its unique structure, which includes a long hydrocarbon chain and a methionine derivative. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-9-Octadecenyl N-acetyl-DL-methionate typically involves the reaction of Z-9-octadecenyl alcohol with N-acetyl-DL-methionine under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Z-9-Octadecenyl N-acetyl-DL-methionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines , and various substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, Z-9-Octadecenyl N-acetyl-DL-methionate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential role in cell signaling and membrane interactions . Its long hydrocarbon chain makes it a useful model for studying lipid interactions .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties , including anti-inflammatory and antioxidant effects . It is also explored as a potential drug delivery agent due to its ability to interact with biological membranes .

Industry: Industrially, this compound is used in the formulation of cosmetics and personal care products due to its emollient properties. It is also utilized in the production of lubricants and surfactants .

Mechanism of Action

The mechanism by which Z-9-Octadecenyl N-acetyl-DL-methionate exerts its effects involves its interaction with cell membranes and lipid bilayers . The long hydrocarbon chain allows it to integrate into lipid membranes, affecting their fluidity and permeability. This integration can influence cell signaling pathways and membrane-bound enzymes , leading to various biological effects.

Comparison with Similar Compounds

  • Z-9-Octadecenyl N-acetyl-L-methionate
  • Z-9-Octadecenyl N-acetyl-D-methionate
  • Z-9-Octadecenyl N-acetyl-DL-cysteinate

Comparison: Compared to its similar compounds, Z-9-Octadecenyl N-acetyl-DL-methionate is unique due to its DL configuration , which allows it to interact with a broader range of biological targets. This makes it more versatile in scientific research and industrial applications.

Properties

CAS No.

71463-45-1

Molecular Formula

C25H47NO3S

Molecular Weight

441.7 g/mol

IUPAC Name

[(Z)-octadec-9-enyl] 2-acetamido-4-methylsulfanylbutanoate

InChI

InChI=1S/C25H47NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-29-25(28)24(20-22-30-3)26-23(2)27/h11-12,24H,4-10,13-22H2,1-3H3,(H,26,27)/b12-11-

InChI Key

MSUIDJYDPJQWJZ-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(=O)C(CCSC)NC(=O)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)C(CCSC)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.